N-Deformyl-N-benzyloxycarbonyl Orlistat

Orlistat impurity process-related impurity benzyloxycarbonyl protection

N-Deformyl-N-benzyloxycarbonyl Orlistat is a critical process-related impurity reference standard for generic Orlistat ANDA submissions. Comparative studies reveal generics contain 13–14 impurities versus only 3 in the innovator product, making this authenticated standard essential for HPLC peak identification, retention time verification, and quantitative calibration under ICH Q3A/Q3B. Supplied as >95% white solid with full Certificate of Analysis and characterization data compliant with regulatory guidelines. Its intact β-lactone ring and benzyl chromophore (UV detection at 254 nm) enable unequivocal differentiation of synthetic-route impurities from degradation products in forced degradation studies and stability-indicating method validation, ensuring data integrity for ANDA CMC sections and batch release conformity.

Molecular Formula C36H59NO6
Molecular Weight 601.9 g/mol
CAS No. 108051-94-1
Cat. No. B029523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Deformyl-N-benzyloxycarbonyl Orlistat
CAS108051-94-1
SynonymsN-[(Phenylmethoxy)carbonyl]-L-Leucine (1S)-1-[[(2S,3S)-3-Hexyl-4_x000B_-oxo-2-oxetanyl]methyl]dodecyl Ester; 
Molecular FormulaC36H59NO6
Molecular Weight601.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C36H59NO6/c1-5-7-9-11-12-13-14-15-19-23-30(26-33-31(34(38)43-33)24-20-10-8-6-2)42-35(39)32(25-28(3)4)37-36(40)41-27-29-21-17-16-18-22-29/h16-18,21-22,28,30-33H,5-15,19-20,23-27H2,1-4H3,(H,37,40)/t30-,31-,32-,33-/m0/s1
InChIKeyOITCZADOYPEICM-YRCZKMHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Deformyl-N-benzyloxycarbonyl Orlistat (CAS 108051-94-1): Identity, Class, and Procurement-Relevant Characteristics


N-Deformyl-N-benzyloxycarbonyl Orlistat (CAS 108051-94-1, molecular formula C₃₆H₅₉NO₆, molecular weight 601.86 g/mol) is a chemically defined process-related impurity and reference standard of the anti-obesity drug Orlistat (tetrahydrolipstatin) [1]. This compound differs from the parent Orlistat by substitution of the N-formyl group on the L-leucine moiety with an N-benzyloxycarbonyl (Cbz) protecting group, while retaining the intact β-lactone ring that is essential for covalent lipase inhibition . It is catalogued by multiple vendors as Orlistat Impurity 3 and Orlistat Impurity M1, supplied at >95% purity as a white solid for use as an analytical reference standard in pharmaceutical quality control, method development, and regulatory submission support .

N-Deformyl-N-benzyloxycarbonyl Orlistat: Why In-Class Orlistat Impurity Reference Standards Cannot Be Interchanged Without Analytical Consequence


The critical barrier to substitution lies in the documented divergence of impurity profiles between chemically synthesized originator Orlistat (Xenical®) and generic Orlistat products manufactured via semi-synthetic fermentation routes [1]. Studies demonstrate that generic formulations contain a quantitatively higher number of detectable impurities (13–14 impurities) compared to the originator product (3 impurities in Xenical®), with distinct impurity patterns arising from different production processes [2]. N-Deformyl-N-benzyloxycarbonyl Orlistat, a specific process-related impurity bearing the benzyloxycarbonyl-modified leucine moiety, is absent or present at different levels depending on the synthetic route [3]. Interchanging this reference standard with another Orlistat impurity (e.g., N-deformyl-N-pivaloyl Orlistat, CAS 1356017-35-0) or with the parent Orlistat reference standard would invalidate HPLC retention time verification, mass spectrometric identification, and quantitative calibration in methods designed to resolve this specific structural variant. The consequence is a direct risk to ANDA submission data integrity, batch release conformity, and regulatory compliance under ICH Q3A/Q3B impurity threshold guidelines .

N-Deformyl-N-benzyloxycarbonyl Orlistat (108051-94-1): Quantitative Differentiation Evidence for Procurement Decision-Making


Structural Differentiation: N-Benzyloxycarbonyl Protection in Place of N-Formyl on the L-Leucine Moiety

N-Deformyl-N-benzyloxycarbonyl Orlistat carries an N-benzyloxycarbonyl (Cbz, –C(=O)OCH₂C₆H₅) protecting group on the L-leucine nitrogen, replacing the N-formyl (–CHO) group present in the parent drug Orlistat (CAS 96829-58-2) . This substitution increases the molecular weight by 106.12 Da relative to Orlistat (MW 495.74 g/mol for Orlistat vs. 601.86 g/mol for the deformyl-benzyloxycarbonyl derivative) and substantially alters the lipophilicity (XLogP3-AA = 9.8 for the target compound versus approximately 6.8 for Orlistat) [1]. The β-lactone ring (3-hexyl-4-oxooxetan-2-yl), which is the pharmacophore required for covalent Ser152 acylation of pancreatic lipase, is retained intact in both compounds [2]. However, the replacement of a small N-formyl substituent with the bulky, aromatic Cbz group is predicted to alter binding kinetics at the lipase active site due to steric hindrance and modified hydrogen-bonding capacity, although no published head-to-head IC₅₀ comparison data exist for this specific impurity versus Orlistat under identical assay conditions.

Orlistat impurity process-related impurity benzyloxycarbonyl protection structural differentiation reference standard identity

Impurity Profile Quantification: Generic Orlistat Products Exhibit 4–5× More Detectable Impurities Than Xenical®

A comparative HPLC-UV and MS/MS impurity profiling study of original (Xenical®, F. Hoffmann-La Roche) versus generic Orlistat products (Cobese™, Ranbaxy; Orsoten, KRKA) revealed that generic formulations contained 13–14 detectable impurities versus only 3 impurities in Xenical® [1]. The overall analytical quality ranking was: Xenical® (best) > Orsoten > Cobese™. In a separate study, all nine tested generic Orlistat products failed Xenical specifications in four or more quality tests, with excess impurity levels being a failure common to all generics—primarily due to process-specific by-products including side-chain homologues not present in the chemically synthesized innovator product [2]. N-Deformyl-N-benzyloxycarbonyl Orlistat is one such process-related impurity arising specifically from incomplete formylation or alternative protection/deprotection steps during synthesis [3]. While the specific quantification of this single impurity in each generic product is not publicly reported, the class-level evidence demonstrates that process-related impurities bearing modified N-terminal substituents constitute a significant portion of the differential impurity burden between generic and innovator Orlistat.

Orlistat impurity profiling generic versus innovator HPLC-MS/MS pharmaceutical quality ANDA regulatory compliance

Purity Specification: Vendor-Supplied N-Deformyl-N-benzyloxycarbonyl Orlistat Meets >95% Purity with Full Characterization for Reference Standard Use

N-Deformyl-N-benzyloxycarbonyl Orlistat is supplied by multiple specialty vendors at a purity specification of >95% (HPLC), with appearance confirmed as a white solid . The compound is provided as a fully characterized reference standard with detailed Certificates of Analysis (COA), enabling traceability against pharmacopeial standards (USP or EP) where feasibility permits . In contrast, other closely related Orlistat impurities such as N-Deformyl-N-pivaloyl Orlistat (CAS 1356017-35-0, MW 551.84) and Orlistat Impurity M1 (CAS 130676-66-3, specified as a colourless to light grey thick oil at >95% purity) differ in their physical form (oil versus solid), molecular weight, and N-terminal protecting group, rendering each uniquely suited for its designated analytical role . The solid physical form of the target compound facilitates accurate weighing and standard solution preparation, reducing handling errors compared to oil-form impurities.

reference standard purity Certificate of Analysis pharmaceutical impurity standard ICH-compliant characterization

Regulatory Context: ICH Q3A/Q3B Impurity Thresholds Require Individually Authenticated Reference Standards for Each Identified Impurity

International Council for Harmonisation (ICH) guideline Q3A(R2) establishes impurity thresholds in drug substances: impurities present at ≥0.05% (relative to API) must be reported, those at ≥0.10% must be identified, and those at ≥0.15% must be qualified with safety data [1]. For a drug with a maximum daily dose of 360 mg (Orlistat, 120 mg three times daily), even an impurity at the 0.10% identification threshold corresponds to a daily exposure of 0.36 mg, necessitating rigorous structural identification and quantification [2]. Since generic Orlistat products contain 13–14 detectable impurities—compared to only 3 in Xenical®—generic manufacturers must procure individually authenticated reference standards for each impurity peak that exceeds the identification or qualification threshold [3]. N-Deformyl-N-benzyloxycarbonyl Orlistat, as a documented process-related impurity, requires its own reference standard because its distinct retention time, UV spectrum (benzyl chromophore), and MS/MS fragmentation pattern cannot be surrogated by Orlistat or any other impurity reference standard in validated HPLC methods [4]. The product is supplied with characterization data compliant with regulatory guidelines and can be used for traceability against USP or EP pharmacopeial standards where feasible .

ICH Q3A ICH Q3B impurity threshold reference standard ANDA filing pharmacopeial traceability

Synthetic Route Origin: This Impurity Arises from Deformylation and Benzyloxycarbonylation During Orlistat Synthesis or Degradation

N-Deformyl-N-benzyloxycarbonyl Orlistat is generated as a process-related impurity during Orlistat manufacturing when the N-formyl group on the L-leucine side chain is cleaved (deformylation) and subsequently replaced by a benzyloxycarbonyl protecting group from residual reagents or intermediates [1]. The synthesis of this compound typically involves deformylation of Orlistat followed by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions . This impurity is structurally distinct from degradation impurities that arise via β-lactone ring hydrolysis under acidic, alkaline, or oxidative stress conditions, which generate open-ring dihydroxy acid derivatives rather than N-terminal modifications [2]. Forced degradation studies demonstrate that Orlistat is labile under acid, alkali, neutral, and oxidative conditions but stable to light and dry heat, and that degradation products are well-resolved from the main Orlistat peak in validated stability-indicating HPLC methods [3]. The orthogonal origin of process impurities (N-terminal modification) versus degradation impurities (β-lactone ring opening) means that N-Deformyl-N-benzyloxycarbonyl Orlistat serves as a marker of synthetic route fidelity rather than storage stability, providing orthogonal quality information to degradation impurity monitoring.

Orlistat synthesis process impurity origin deformylation benzyloxycarbonylation forced degradation

Chiral Integrity: Stereochemical Configuration (2S, 3S, 2'S) Is Preserved in the Target Compound and Critical for Method Selectivity

The stereochemical configuration of N-Deformyl-N-benzyloxycarbonyl Orlistat is assigned as (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate, preserving the (2S,3S) configuration of the β-lactone ring and the (2'S) configuration of the L-leucine-derived side chain that are identical to the parent Orlistat [1]. Other Orlistat stereogenic derivatives, such as (R,S,S,S)-Orlistat, exhibit altered biological activity profiles (e.g., inhibition of Mycobacterium tuberculosis lipid esterases with KI = 16.43 μM for Ag85C, EC₅₀ = 16.2 nM for Rv3802), demonstrating that stereochemical variation at the β-lactone ring produces functionally distinct compounds [2]. Although no published data directly compare the lipase inhibitory activity of N-Deformyl-N-benzyloxycarbonyl Orlistat versus its epimers, the stereochemical purity of this reference standard is essential for ensuring that HPLC methods can distinguish the target impurity from its potential diastereomers that may co-elute under non-chiral conditions.

stereochemistry chiral purity diastereomer separation Orlistat stereoisomers reference standard selectivity

N-Deformyl-N-benzyloxycarbonyl Orlistat (108051-94-1): High-Impact Application Scenarios Grounded in Quantitative Evidence


Generic Orlistat ANDA Filing: Impurity Reference Standard for HPLC Method Validation and Batch Release Testing

Generic pharmaceutical manufacturers developing Orlistat 120 mg or 60 mg capsule formulations must establish validated, stability-indicating HPLC methods capable of resolving and quantifying all process-related and degradation impurities exceeding ICH Q3A/Q3B thresholds (reporting ≥0.05%, identification ≥0.10%, qualification ≥0.15%) [1]. Given that comparative studies demonstrate generic Orlistat products contain 13–14 detectable impurities versus only 3 in the innovator product Xenical®, the procurement of individually authenticated reference standards for each impurity—including N-Deformyl-N-benzyloxycarbonyl Orlistat—is an operational prerequisite for peak identification by retention time matching, MS/MS spectral comparison, and quantitative calibration [2]. This compound's solid physical form (>95% purity, white solid) facilitates accurate standard solution preparation, while its distinct benzyl chromophore enables sensitive UV detection at 254 nm for low-level quantification . The reference standard is supplied with full Certificate of Analysis and characterization data compliant with regulatory guidelines, supporting direct use in ANDA Chemistry, Manufacturing, and Controls (CMC) sections [3].

Process Development and Scale-Up: Synthetic Route Marker for Deformylation/Benzyloxycarbonylation Fidelity

During Orlistat process development—whether via fully synthetic dihydropyrone routes (used by the originator) or semi-synthetic fermentation routes (used by many generic manufacturers)—N-Deformyl-N-benzyloxycarbonyl Orlistat can form as a byproduct when the N-formyl group on the L-leucine moiety undergoes cleavage and subsequent reaction with benzyl chloroformate or related Cbz-transfer reagents present in the reaction mixture [1]. Monitoring this specific impurity throughout process optimization provides a direct readout of the fidelity of the N-terminal protection/deprotection chemistry. Unlike degradation impurities that report on storage stability (β-lactone ring hydrolysis products), this compound is a process-specific marker whose levels reflect the efficiency of the formylation step and the purity of the L-leucine starting material [2]. Patent literature explicitly describes the use of related Orlistat derivatives as reference markers for checking the purity of Orlistat, establishing the precedent for employing such impurity standards in process analytical technology (PAT) frameworks .

Quality Control and Batch Release: Pharmacopeial Traceability for USP/EP Compliance Testing

Quality control laboratories performing batch release testing of Orlistat API and finished dosage forms require reference standards with traceability against USP or EP pharmacopeial monographs [1]. While N-Deformyl-N-benzyloxycarbonyl Orlistat is not currently listed as a named pharmacopeial impurity (e.g., Orlistat Related Compound C or D in the USP), it falls under the category of 'any other impurity' that must be controlled under ICH Q3A guidelines [2]. Reputable vendors supply this compound as a fully characterized reference standard with documentation enabling traceability to pharmacopeial standards where feasible, making it suitable for use in QC applications including system suitability testing, relative response factor determination, and impurity limit testing . The compound's distinct MS/MS fragmentation pattern and UV absorbance (benzyl moiety) provide orthogonal detection capabilities that enhance confidence in peak identification during routine QC analysis, reducing the risk of batch rejection due to unidentified impurity peaks exceeding acceptance criteria [3].

Forced Degradation and Stability Studies: Differentiating Process Impurities from Degradation Products

Forced degradation studies conducted per ICH Q1A(R2) guidelines subject Orlistat drug substance and product to acid, base, oxidative, thermal, and photolytic stress conditions to identify potential degradation pathways and establish stability-indicating method specificity [1]. Published forced degradation studies demonstrate that Orlistat degradation primarily proceeds via β-lactone ring hydrolysis to yield open-ring dihydroxy acid derivatives, while the N-formyl group remains largely intact under standard stress conditions [2]. N-Deformyl-N-benzyloxycarbonyl Orlistat, bearing an intact β-lactone ring with a modified N-terminal substituent, serves as a process impurity marker that is chromatographically distinct from degradation products. Its inclusion in forced degradation study protocols as a reference marker enables clear differentiation between impurities originating from the synthetic route (process-related) versus those formed during storage (degradation-related), which is critical for establishing appropriate specification limits and shelf-life acceptance criteria in ANDA submissions .

Quote Request

Request a Quote for N-Deformyl-N-benzyloxycarbonyl Orlistat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.